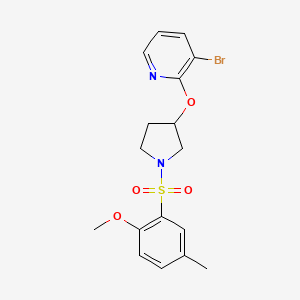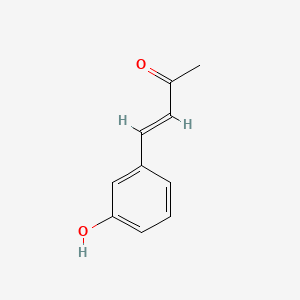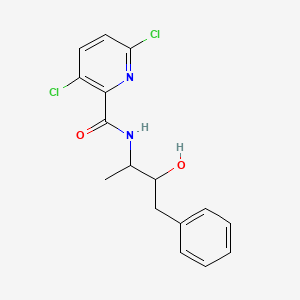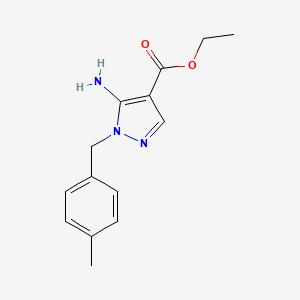![molecular formula C21H24N4O3S B2442082 1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(Thien-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}harnstoff CAS No. 1396680-11-7](/img/structure/B2442082.png)
1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(Thien-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea in lab experiments is its versatility. This compound has been shown to exhibit a wide range of therapeutic effects, making it a useful tool for investigating various biological processes. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more in-depth studies on the safety and toxicity of this compound in vivo.
Synthesemethoden
N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex compound that requires a multi-step synthesis process. One of the most common methods for synthesizing this compound involves the reaction of 3-(3-thienyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine to form the corresponding amide. This amide is then reacted with 3-methoxybenzyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die Verwendung von 1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(Thien-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}harnstoff als Vorläufer für die Synthese von 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-on untersucht. Diese Verbindung weist eine potenzielle biologische Aktivität auf und wurde unter Verwendung grüner Kennzahlen hergestellt .
- Die Verbindung enthält N-heterocyclische Einheiten, die in Naturprodukten und biologisch aktiven synthetischen Verbindungen essentiell sind. N-Heterocyclen sind stabil und können Wasserstoffbrückenbindungen mit „privilegierten Strukturen“ bilden. Triazolderivate, einschließlich dieser Verbindung, haben vielfältige biologische Wirkungen aufgrund ihrer strukturellen Merkmale, die die Bindung an Zielmoleküle erleichtern .
- β-Azolylketone, wie z. B. This compound, wurden als Bestandteile in Fungizid-, Bakterizid- und Herbizidformulierungen untersucht. Diese Verbindungen weisen eine potenzielle biologische Aktivität auf und sind in landwirtschaftlichen Anwendungen von Interesse .
- Die Aza-Michael-Reaktion ist ein wertvolles Synthesewerkzeug für den Zugang zu β-Aminocarbonyl-Derivaten. Diese Transformation ermöglicht die Einführung von stickstoffhaltigen Heteroarenen in Carbonylverbindungen. Die fragliche Verbindung kann an Aza-Michael-Reaktionen teilnehmen und so einen Weg zu bioaktiven Vorläufern ermöglichen .
- Die Stabilität von stickstoffhaltigen Heteroarenen macht sie attraktiv für die Bindung an bestimmte Zielmoleküle. Die strukturellen Merkmale der Verbindung verbessern ihre Fähigkeit, mit biologisch relevanten Rezeptoren zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Wirkstoffforschung macht .
- Forscher haben den Einsatz umweltfreundlicher Syntheseverfahren betont. Die Herstellung von 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-on aus der Verbindung beinhaltet gute grüne Kennzahlen, was ihr Potenzial als nachhaltige Syntheseroute unterstreicht .
Synthese von 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-on
N-Heterocyclensynthese
β-Azolylketone und Fungizide
Aza-Michael-Reaktion
Stabilisierung und Bindungseigenschaften
Grüne Chemie-Kennzahlen
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-17-7-5-6-15(12-17)13-22-20(26)24-21(9-3-2-4-10-21)19-23-18(25-28-19)16-8-11-29-14-16/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBTSVQJCEDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)

![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)

![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)

![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)
![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)